(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a benzo[d]thiazolyl moiety, and a hydroxypropyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the pyrrolone ring and the hydroxypropyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzo[d]thiazole ring can be reduced under specific conditions.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the hydroxypropyl moiety.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicinal chemistry, ®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing cellular processes. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog that lacks the pyrrolone and hydroxypropyl groups.
Benzo[d]thiazol-2-yl derivatives: Compounds with various substituents on the benzo[d]thiazole ring.
Pyrrolone derivatives: Compounds with different substituents on the pyrrolone ring.
Uniqueness
®-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and provides opportunities for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[(2R)-2-hydroxypropyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C14H15N3O2S/c1-8(18)6-17-7-10(19)12(13(17)15)14-16-9-4-2-3-5-11(9)20-14/h2-5,8,15,18-19H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
SDVRARLFEIWOAL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O)O |
Canonical SMILES |
CC(CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O)O |
Origin of Product |
United States |
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